Bis-(PEG6-acid)-SS

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

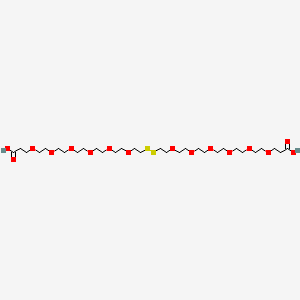

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H58O16S2/c31-29(32)1-3-35-5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-25-27-47-48-28-26-46-24-22-44-20-18-42-16-14-40-12-10-38-8-6-36-4-2-30(33)34/h1-28H2,(H,31,32)(H,33,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHICOZGMGAXZEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCSSCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58O16S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

738.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Bis-(PEG6-acid)-SS: A Cleavable Linker for Advanced Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and application of Bis-(PEG6-acid)-SS, a homobifunctional, cleavable linker integral to the development of next-generation antibody-drug conjugates (ADCs). This document details its chemical characteristics, outlines general experimental protocols for its use, and discusses the critical role of its constituent parts in the efficacy and stability of ADCs.

Core Structure and Chemical Properties

This compound is a chemical linker designed with specific functional components to facilitate the effective delivery of cytotoxic payloads to target cells. Its structure consists of three key elements: two terminal carboxylic acid groups, two polyethylene (B3416737) glycol (PEG) spacers of six units each, and a central disulfide bond.

The terminal carboxylic acids serve as reactive handles for conjugation to amine-containing molecules, such as antibodies or cytotoxic drugs, typically through the formation of stable amide bonds in the presence of activating agents. The PEG spacers are hydrophilic and play a crucial role in improving the solubility and pharmacokinetic properties of the resulting ADC.[1][2] Linkers are a critical component in the design of ADCs, influencing their stability in circulation and the efficiency of payload release within the target cell.[3]

The central disulfide bond is the cleavable element of the linker. This bond is relatively stable in the bloodstream but is susceptible to reduction in the intracellular environment, which has a higher concentration of reducing agents like glutathione (B108866). This selective cleavage ensures that the cytotoxic payload is released primarily within the target cell, minimizing off-target toxicity.[3][4]

A high-resolution 2D chemical structure of this compound is presented below:

Caption: 2D chemical structure of this compound.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound, compiled from various chemical suppliers.

| Property | Value | Reference(s) |

| Molecular Formula | C30H58O16S2 | [5] |

| Molecular Weight | 738.9 g/mol | [5] |

| Purity | Typically ≥95% or ≥98% | [5] |

| Appearance | White to off-white solid or oil | |

| Solubility | Soluble in water, DMSO, DCM, DMF | [6] |

| Storage Conditions | -20°C | [5] |

Role in Antibody-Drug Conjugate (ADC) Design and Function

The rational design of linkers is paramount to the success of an ADC. The linker must be stable enough to prevent premature drug release in systemic circulation, yet labile enough to efficiently release the payload upon internalization into the target cancer cell.[4] this compound is engineered to meet these requirements.

The inclusion of PEG chains can enhance the pharmacokinetic properties of ADCs by increasing their solubility and prolonging their circulation half-life.[1][2] The length of the PEG linker can influence the ADC's clearance rate.[7]

The disulfide bond's susceptibility to the reducing environment of the cell ensures targeted payload release. The intracellular concentration of glutathione is significantly higher than in the plasma, providing a gradient that drives the cleavage of the disulfide bond.[4]

Logical Workflow of ADC Action

The following diagram illustrates the mechanism of action of an ADC utilizing a cleavable linker like this compound.

Caption: General workflow of ADC targeting and payload delivery.

Experimental Protocols

General Synthesis Approach

The synthesis would likely involve the coupling of a protected mercapto-PEG-acid derivative to form the disulfide bond, followed by the deprotection of the carboxylic acid groups. A plausible, though unverified, synthetic workflow is outlined below.

Caption: Plausible synthetic workflow for this compound.

General Protocol for ADC Preparation

The conjugation of this compound to an antibody and a cytotoxic payload is a multi-step process that requires careful optimization. The following is a generalized protocol.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Amine-containing cytotoxic payload

-

This compound

-

Amine-reactive coupling agents (e.g., EDC, NHS, or HATU)[5][8]

-

Anhydrous DMSO or DMF

-

Quenching reagent (e.g., Tris buffer)

-

Purification columns (e.g., SEC, HIC)

Procedure:

-

Activation of Carboxylic Acids:

-

Dissolve this compound in anhydrous DMSO or DMF.

-

Add an appropriate molar excess of amine-reactive coupling agents (e.g., EDC and NHS) to the linker solution to activate the terminal carboxylic acids.

-

Incubate the reaction mixture at room temperature for a specified time to form the activated ester.

-

-

Conjugation to the Payload:

-

In a separate reaction, dissolve the amine-containing cytotoxic payload in anhydrous DMSO or DMF.

-

Add the activated linker solution to the payload solution. The molar ratio should be optimized to favor the formation of a mono-conjugated linker-payload intermediate.

-

Allow the reaction to proceed at room temperature. The reaction progress can be monitored by analytical techniques such as HPLC or LC-MS.

-

-

Purification of the Linker-Payload Intermediate:

-

Once the reaction is complete, purify the linker-payload intermediate from unreacted components using techniques like preparative HPLC.

-

-

Conjugation to the Antibody:

-

Prepare the antibody in a suitable conjugation buffer (amine-free, e.g., PBS).

-

Add the purified linker-payload intermediate to the antibody solution. The molar excess of the linker-payload will influence the final drug-to-antibody ratio (DAR).

-

Incubate the reaction mixture under controlled conditions (e.g., room temperature or 4°C) with gentle agitation.

-

-

Quenching and Purification of the ADC:

-

Quench the reaction by adding a suitable quenching reagent to consume any unreacted linker-payload intermediate.

-

Purify the resulting ADC from unconjugated antibody, free payload, and other reaction components using chromatography methods such as Size-Exclusion Chromatography (SEC) to remove aggregates and Hydrophobic Interaction Chromatography (HIC) to separate species with different DARs.

-

-

Characterization of the ADC:

-

Characterize the purified ADC to determine the DAR, purity, and stability. This is typically done using techniques like UV-Vis spectroscopy, SEC, HIC, and mass spectrometry.

-

Conclusion

This compound is a versatile and effective linker for the development of advanced ADCs. Its well-defined structure, incorporating hydrophilic PEG spacers for improved pharmacokinetics and a cleavable disulfide bond for targeted intracellular drug release, makes it a valuable tool for researchers and drug developers. The successful application of this linker requires careful optimization of the conjugation chemistry and thorough characterization of the resulting ADC to ensure optimal efficacy and safety. As the field of ADCs continues to evolve, the rational design and application of linkers like this compound will remain a cornerstone of creating more effective and targeted cancer therapies.

References

- 1. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]

- 2. labinsights.nl [labinsights.nl]

- 3. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acid-PEG6-SS-PEG6-acid, 2055014-97-4 | BroadPharm [broadpharm.com]

- 6. N-(acid-PEG6)-N-bis(PEG6-amine), HCl salt | BroadPharm [broadpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. Bis-PEG6-acid, 119189-70-7 | BroadPharm [broadpharm.com]

Bis-(PEG6-acid)-SS chemical properties

A Technical Guide to Bis-(PEG6-acid)-SS: Properties, Protocols, and Applications

This guide provides an in-depth overview of the chemical properties, experimental methodologies, and core applications of this compound, a homobifunctional and cleavable crosslinker. Designed for researchers, chemists, and drug development professionals, this document details the essential characteristics of this reagent and provides structured protocols for its effective use in bioconjugation and the development of advanced drug delivery systems.

Core Chemical Properties

This compound, systematically named Acid-PEG6-SS-PEG6-acid, is a specialized chemical linker designed for bioconjugation. Its structure features two terminal carboxylic acid groups and a central disulfide bond, separated by hydrophilic hexaethylene glycol (PEG6) spacers. This unique architecture imparts specific functionalities crucial for its role in modern drug delivery, particularly in the construction of Antibody-Drug Conjugates (ADCs).[1][2]

The PEG spacers enhance the solubility of the molecule in aqueous buffers, which is highly beneficial when working with biological macromolecules.[2] The terminal carboxylic acids serve as reactive handles for conjugation, while the disulfide bond acts as a cleavable trigger for payload release in a reducing environment.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| Systematic Name | Acid-PEG6-SS-PEG6-acid | [2][3][4] |

| CAS Number | 2055014-97-4 | [1][2][3][4] |

| Molecular Formula | C₃₀H₅₈O₁₆S₂ | [2][3][4] |

| Molecular Weight | 738.9 g/mol | [2][3] |

| Appearance | White to off-white solid or oil | Generic Data |

| Purity | Typically ≥95% or ≥98% | [2][3] |

| Storage Conditions | -20°C, stored under inert gas | [2][3][4] |

| Solubility | Soluble in water, DMSO, DMF | Generic Data |

| Reactive Groups | 2 x Carboxylic Acid (-COOH) | [2][3] |

| Cleavage Site | 1 x Disulfide Bond (-S-S-) | [2][3] |

Mechanism of Action and Applications

This compound is primarily employed as a linker in ADCs to connect a cytotoxic drug to a monoclonal antibody. The resulting conjugate is designed to be stable in the bloodstream.[5][6] Upon reaching a target tumor cell, the ADC is internalized. The significantly higher concentration of glutathione (B108866) (GSH) inside the cell compared to the extracellular environment leads to the reductive cleavage of the disulfide bond, releasing the drug payload.[5][6][7]

This targeted release mechanism is a cornerstone of ADC technology, aiming to maximize therapeutic efficacy at the tumor site while minimizing systemic toxicity.[5][7]

Intracellular Cleavage Signaling Pathway

The diagram below illustrates the glutathione-mediated cleavage of the disulfide bond within the target cell.

Experimental Protocols

The use of this compound in bioconjugation typically involves a two-stage process:

-

Activation of Carboxylic Acids: The terminal -COOH groups are activated to form a more reactive species, commonly an N-hydroxysuccinimide (NHS) ester.

-

Conjugation to Amines: The activated linker is then reacted with primary amine groups (-NH₂) present on the antibody or payload molecule to form stable amide bonds.

Below is a detailed, generalized protocol for conjugating two different amine-containing molecules (Molecule A and Molecule B) using this compound.

General Bioconjugation Workflow

The following diagram outlines the key steps in a typical two-step conjugation experiment.

Detailed Methodology: Two-Step Conjugation

Materials:

-

This compound

-

Molecule A (containing a primary amine)

-

Molecule B (e.g., antibody, containing primary amines)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, pH 4.7-6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification system (e.g., size-exclusion chromatography, dialysis cassettes)

Procedure:

Part 1: Conjugation of Linker to Molecule A

-

Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately prior to use, as EDC is susceptible to hydrolysis.[8]

-

Linker Dissolution: Dissolve this compound in a small volume of anhydrous DMF or DMSO before diluting it into the Activation Buffer.

-

Carboxylic Acid Activation:

-

Add a 10- to 20-fold molar excess of the dissolved this compound to a tube.

-

Add EDC (e.g., 4 mM final concentration) and Sulfo-NHS (e.g., 10 mM final concentration) to the linker solution.

-

Incubate for 15-30 minutes at room temperature to form the reactive Sulfo-NHS ester on one end of the linker.[9]

-

-

First Conjugation Reaction:

-

Dissolve Molecule A in Coupling Buffer.

-

Add the activated linker solution to the Molecule A solution. The pH of the reaction should be between 7.2 and 8.0 for efficient amine coupling.[10]

-

Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

-

-

Purification of Intermediate: Remove excess unreacted linker and activation reagents from the Molecule A-SS-PEG6-acid intermediate. This can be achieved using dialysis, size-exclusion chromatography, or other methods appropriate for the size and properties of Molecule A.

Part 2: Conjugation of Intermediate to Molecule B (Antibody)

-

Second Carboxylic Acid Activation:

-

Redissolve the purified Molecule A-SS-PEG6-acid intermediate in fresh Activation Buffer.

-

Repeat the activation step by adding a fresh solution of EDC and Sulfo-NHS.

-

Incubate for 15-30 minutes at room temperature.

-

-

Second Conjugation Reaction:

-

Prepare Molecule B (e.g., an antibody) in Coupling Buffer at a concentration of 1-10 mg/mL.[11]

-

Add the newly activated Molecule A-SS-PEG6-NHS to the Molecule B solution. A typical starting point is a 10- to 20-fold molar excess of the linker-construct relative to the antibody.[11]

-

Incubate for 2 hours at room temperature with gentle mixing.[9]

-

-

Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. This will hydrolyze any remaining active Sulfo-NHS esters.[8] Incubate for 15 minutes.

-

Final Purification: Purify the final conjugate (e.g., Molecule A-Linker-Antibody) to remove all unreacted components. For antibodies, dialysis against PBS or size-exclusion chromatography is highly effective.

-

Characterization and Storage: Characterize the final conjugate using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry, UV-Vis spectroscopy) to determine the drug-to-antibody ratio (DAR). Store the purified conjugate under conditions appropriate for the antibody, typically at 4°C or frozen at -80°C.

This comprehensive guide provides the foundational knowledge and protocols for utilizing this compound in advanced bioconjugation applications. Researchers should optimize reagent concentrations and reaction times for their specific molecules to achieve the desired degree of conjugation.

References

- 1. The role of glutathione in disulphide bond formation and endoplasmic-reticulum-generated oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acid-PEG6-SS-PEG6-acid, 2055014-97-4 | BroadPharm [broadpharm.com]

- 3. Cleavable Linker Annotation - Creative Biolabs [creative-biolabs.com]

- 4. tebubio.com [tebubio.com]

- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 6. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

An In-depth Technical Guide to the Cleavable Disulfide Bond in Bis-(PEG6-acid)-SS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics of Bis-(PEG6-acid)-SS, with a specific focus on its cleavable disulfide bond. This homobifunctional linker is of significant interest in the field of bioconjugation and drug delivery, particularly in the design of antibody-drug conjugates (ADCs). Its structure allows for the linkage of two moieties, typically a targeting protein and a therapeutic agent, via a disulfide bond that can be selectively cleaved under specific reducing conditions.

Core Characteristics of this compound

This compound is a chemical linker featuring two terminal carboxylic acid groups and a central disulfide bond, separated by two polyethylene (B3416737) glycol (PEG) chains, each consisting of six ethylene (B1197577) glycol units. The terminal carboxylic acids can be activated to react with primary amines, forming stable amide bonds. The key feature of this linker is the disulfide bond, which is susceptible to cleavage by reducing agents.

| Property | Value | Reference |

| Chemical Formula | C30H58O16S2 | |

| Molecular Weight | 738.9 g/mol | |

| CAS Number | 2055014-97-4 | |

| Structure | HOOC-(CH2)2-(OCH2CH2)6-S-S-(CH2CH2O)6-(CH2)2-COOH | |

| Functionality | Homobifunctional, Cleavable Linker | |

| Reactive Groups | Carboxylic Acids | |

| Cleavage Mechanism | Reduction of Disulfide Bond |

The Cleavable Disulfide Bond: A Trigger for Payload Release

The disulfide bond is a pivotal component of this compound, enabling the controlled release of conjugated molecules. This cleavage is typically triggered by the reducing environment found within cells, which has a significantly higher concentration of glutathione (B108866) (GSH) compared to the extracellular space. This differential in reducing potential is a cornerstone of the targeted drug delivery strategy for ADCs.

Mechanism of Cleavage

The disulfide bond is cleaved via a reduction reaction, where a reducing agent, such as dithiothreitol (B142953) (DTT) in vitro or glutathione in vivo, attacks the disulfide bond. This results in the formation of two thiol groups, thereby separating the two molecules linked by this compound.

Quantitative Data on Disulfide Bond Cleavage

| Parameter | Condition | Observation | Reference |

| DTT Concentration for Antibody Reduction | 37°C for 30 minutes | 1 mM DTT: ~1.2 thiols/antibody5 mM DTT: ~5.4 thiols/antibody10 mM DTT: ~7.0 thiols/antibody20 mM DTT: ~8.0 thiols/antibody | [1] |

| Half-life of PEGylated Peptides (General) | In vivo (human plasma) | Can be extended from hours to several days depending on the size and nature of the PEG chain and the peptide. | [2] |

| pH Stability of Disulfide Bonds | Physiological pH (7.4) | Generally stable in the absence of reducing agents. | |

| Reduction Potential of Disulfides | Varies with structure and environment | Functional disulfide bonds in proteins typically have reduction potentials between -89 to -330 mV. |

Experimental Protocols

The following are detailed methodologies for key experiments related to the cleavage of the disulfide bond in this compound.

Protocol for DTT-Mediated Cleavage of a this compound Conjugate

This protocol describes the in vitro cleavage of a disulfide bond in a conjugate linked by this compound using Dithiothreitol (DTT).

Materials:

-

This compound conjugate solution (e.g., in PBS, pH 7.4)

-

Dithiothreitol (DTT) stock solution (e.g., 1 M in water)

-

Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

Quenching solution (e.g., N-ethylmaleimide, NEM, to cap free thiols)

-

Analytical instrument (e.g., HPLC, SDS-PAGE)

Procedure:

-

Prepare the this compound conjugate solution at a known concentration in the reaction buffer.

-

Add DTT stock solution to the conjugate solution to achieve the desired final concentration (e.g., 1-100 mM).

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes to 2 hours).

-

(Optional) At various time points, take aliquots of the reaction mixture and quench the reaction by adding a thiol-reactive reagent like NEM to prevent further reaction or disulfide scrambling.

-

Analyze the samples using a suitable analytical technique such as RP-HPLC to separate and quantify the cleaved and uncleaved species, or non-reducing SDS-PAGE to visualize the cleavage of a protein conjugate.

Protocol for Quantitative Analysis of Disulfide Bond Cleavage using Ellman's Reagent

This protocol allows for the quantification of free thiol groups generated upon the cleavage of the disulfide bond.

Materials:

-

Cleaved conjugate solution (from the protocol above)

-

Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) solution (e.g., 4 mg/mL in reaction buffer)

-

Reaction Buffer (0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA)

-

Cysteine or other thiol standard for calibration curve

-

Spectrophotometer

Procedure:

-

Prepare a standard curve using known concentrations of a thiol-containing compound like cysteine.

-

To a microplate well or cuvette, add the reaction buffer.

-

Add a known volume of the cleaved conjugate sample or the standard solution.

-

Add the Ellman's Reagent solution to initiate the colorimetric reaction.

-

Incubate at room temperature for 15 minutes.

-

Measure the absorbance at 412 nm.

-

Calculate the concentration of free thiols in the sample by comparing its absorbance to the standard curve. This directly correlates to the extent of disulfide bond cleavage.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the cleavage of the disulfide bond in a this compound conjugate.

References

An In-depth Technical Guide to the Homobifunctional Nature of Bis-(PEG6-acid)-SS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the homobifunctional crosslinker, Bis-(PEG6-acid)-SS. It details its core properties, experimental protocols for its use in bioconjugation, and its application in the development of advanced drug delivery systems, particularly Antibody-Drug Conjugates (ADCs).

Introduction to this compound

This compound is a versatile crosslinking reagent characterized by its homobifunctional nature. It possesses two terminal carboxylic acid groups, separated by a polyethylene (B3416737) glycol (PEG) spacer and a central, cleavable disulfide bond.[1] This unique structure imparts several advantageous properties for bioconjugation and drug delivery applications.

The polyethylene glycol (PEG) spacers, consisting of six repeating ethylene (B1197577) glycol units on each side of the disulfide bond, enhance the solubility of the molecule in aqueous solutions.[1] This is a critical feature when working with biomolecules such as antibodies, which are often sensitive to organic solvents.

The core of this compound's functionality lies in its disulfide bond. This bond is relatively stable in the extracellular environment, such as the bloodstream, but is susceptible to cleavage in the reducing intracellular environment of a cell.[2] This targeted cleavage is a key feature for the controlled release of therapeutic payloads within target cells.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | Acid-PEG6-SS-PEG6-acid | [1] |

| Molecular Formula | C30H58O16S2 | [1] |

| Molecular Weight | 738.9 g/mol | [1] |

| Purity | Typically ≥95% | [1] |

| CAS Number | 2055014-97-4 | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water and common organic solvents like DMSO and DMF. | |

| Storage | Recommended storage at -20°C. | [1] |

Mechanism of Action and Applications

The homobifunctional nature of this compound allows for the crosslinking of two molecules that possess primary amine groups. The terminal carboxylic acids can be activated to form reactive esters, which then readily react with primary amines to form stable amide bonds. Its primary application is in the field of bioconjugation, most notably in the development of Antibody-Drug Conjugates (ADCs).[3]

In the context of ADCs, this compound serves as a cleavable linker to attach a cytotoxic drug to a monoclonal antibody. The antibody targets a specific antigen on the surface of cancer cells, and upon internalization, the disulfide bond of the linker is cleaved in the reducing environment of the cell, releasing the drug and inducing cell death.

Experimental Protocols

Conjugation of this compound to an Antibody (Two-Step EDC/Sulfo-NHS Protocol)

This protocol describes the conjugation of this compound to the lysine (B10760008) residues of a monoclonal antibody. It involves the activation of the carboxylic acid groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS), followed by reaction with the antibody.

Materials:

-

This compound

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Desalting columns

Procedure:

-

Antibody Preparation:

-

If the antibody solution contains primary amine-containing buffers (e.g., Tris), exchange the buffer to PBS, pH 7.4, using a desalting column.

-

Adjust the antibody concentration to a suitable range (e.g., 1-10 mg/mL).

-

-

Activation of this compound:

-

Dissolve this compound in Activation Buffer to a desired concentration (e.g., 10 mM).

-

Immediately before use, prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer (e.g., 100 mM).

-

In a microcentrifuge tube, add the this compound solution.

-

Add a molar excess of EDC and sulfo-NHS to the this compound solution. A typical starting point is a 2- to 5-fold molar excess of EDC and a 5- to 10-fold molar excess of sulfo-NHS over the linker.

-

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation to the Antibody:

-

Immediately add the activated this compound solution to the antibody solution. The molar ratio of linker to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR). A starting point could be a 10- to 20-fold molar excess of the linker.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature to quench any unreacted linker.

-

-

Purification of the Conjugate:

-

Remove excess linker and byproducts by buffer exchange using a desalting column equilibrated with PBS, pH 7.4.

-

Cleavage of the Disulfide Bond

This protocol outlines the procedure for cleaving the disulfide bond of a this compound conjugate using Dithiothreitol (DTT).

Materials:

-

This compound conjugate

-

Dithiothreitol (DTT)

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare a fresh stock solution of DTT in the Reaction Buffer (e.g., 1 M).

-

Add DTT to the conjugate solution to a final concentration of 10-50 mM.

-

Incubate the reaction for 30-60 minutes at 37°C.

-

The cleavage can be monitored by techniques such as SDS-PAGE under non-reducing and reducing conditions or by mass spectrometry.

Visualizations

ADC Development Workflow

The following diagram illustrates a typical workflow for the development of an Antibody-Drug Conjugate using a homobifunctional cleavable linker like this compound.

Caption: A generalized workflow for ADC development.

Cellular Uptake and Payload Release Pathway

This diagram illustrates the proposed mechanism of cellular uptake of an ADC and the subsequent intracellular release of the cytotoxic payload linked by this compound.

Caption: ADC internalization and payload release.

Stability Considerations

The stability of an ADC is a critical parameter that influences its therapeutic index. Premature release of the cytotoxic payload in circulation can lead to off-target toxicity, while insufficient release at the tumor site can reduce efficacy.

Conclusion

This compound is a valuable tool for researchers and drug developers in the field of bioconjugation. Its homobifunctional nature, coupled with a cleavable disulfide bond and solubility-enhancing PEG spacers, makes it an attractive linker for the development of targeted therapies such as ADCs. The experimental protocols and conceptual workflows provided in this guide offer a starting point for the successful application of this versatile crosslinker in innovative drug delivery systems. Further optimization of conjugation and cleavage conditions will be necessary for specific applications to achieve the desired therapeutic outcomes.

References

- 1. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 2. mybiosource.com [mybiosource.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Bis-(PEG6-acid)-SS for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bis-(PEG6-acid)-SS, a cleavable linker widely utilized in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). We will delve into its core properties, mechanism of action, and provide detailed experimental protocols for its application.

Introduction to this compound

This compound is a homobifunctional crosslinker featuring two terminal carboxylic acid groups connected by a spacer arm containing a disulfide bond and two polyethylene (B3416737) glycol (PEG) units of six ethylene (B1197577) oxide repeats each.[1][2] This chemical architecture imparts several advantageous properties for bioconjugation:

-

Amine Reactivity: The terminal carboxylic acids can be activated to react with primary amines (e.g., lysine (B10760008) residues on antibodies) to form stable amide bonds.[2]

-

Cleavable Disulfide Bond: The central disulfide bond is stable in the bloodstream but can be cleaved under reducing conditions, such as the high glutathione (B108866) concentrations found within tumor cells.[3][4]

-

Enhanced Solubility: The hydrophilic PEG6 spacers increase the aqueous solubility of the linker and the resulting bioconjugate, which can be beneficial when working with hydrophobic payloads.[2]

These characteristics make this compound an ideal candidate for creating ADCs that selectively release their cytotoxic payload within the target cancer cells, minimizing off-target toxicity.[3][4]

Physicochemical and Pharmacokinetic Properties

The incorporation of a PEGylated disulfide linker like this compound significantly influences the physicochemical and pharmacokinetic properties of the resulting bioconjugate.

Data Summary: Representative Properties of ADCs with Disulfide PEG Linkers

| Property | Description | Representative Value/Trend |

| Drug-to-Antibody Ratio (DAR) | The average number of drug molecules conjugated to a single antibody. It is a critical quality attribute affecting efficacy and toxicity.[5][] | Typically aimed for a DAR of 2 to 4 for optimal balance.[7] |

| In Vitro Plasma Stability | The stability of the linker in plasma, indicating the potential for premature drug release. | Disulfide linkers can exhibit varying stability. Hindered disulfide bonds show increased stability.[3] |

| Cleavage Rate (in presence of Glutathione) | The rate at which the disulfide bond is cleaved in a reducing environment, mimicking intracellular conditions. | Cleavage is dependent on glutathione concentration, with faster cleavage at higher concentrations (e.g., 1-10 mM intracellularly vs. ~5 µM in plasma).[8][9][10] |

| Pharmacokinetics (Half-life) | The time it takes for the concentration of the ADC in the body to reduce by half. Longer half-life is generally desirable. | PEGylation can increase the hydrodynamic size of the ADC, leading to reduced renal clearance and a longer circulation half-life.[11] |

| Solubility | The ability of the ADC to dissolve in aqueous solutions. | The hydrophilic PEG component improves the solubility of ADCs, especially those with hydrophobic payloads.[2] |

| Immunogenicity | The potential of the ADC to elicit an immune response. | PEGylation is known to reduce the immunogenicity of therapeutic proteins. |

Mechanism of Action in Antibody-Drug Conjugates

ADCs constructed with this compound exert their cytotoxic effect through a multi-step process that leverages both the specificity of the antibody and the conditional cleavage of the linker.

Signaling Pathways Targeted by ADCs

ADCs are designed to target specific antigens overexpressed on the surface of cancer cells. Two prominent examples are HER2 in breast cancer and EGFR in lung cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Acid-PEG6-SS-PEG6-acid, 2055014-97-4 | BroadPharm [broadpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 7. lcms.cz [lcms.cz]

- 8. researchgate.net [researchgate.net]

- 9. Glutathione-mediated shedding of PEG layers based on disulfide-linked catiomers for DNA delivery - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Technical Guide: Solubility and Application of Bis-(PEG6-acid)-SS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-(PEG6-acid)-SS, more formally known as Acid-PEG6-SS-PEG6-acid, is a homobifunctional, cleavable crosslinker increasingly utilized in bioconjugation, drug delivery, and materials science. Its structure features two terminal carboxylic acid groups separated by two polyethylene (B3416737) glycol (PEG) chains of six units each, linked by a central disulfide bond. This unique architecture imparts desirable characteristics: the hydrophilic PEG spacers enhance aqueous solubility, while the disulfide bond provides a cleavable linkage that is stable in systemic circulation but susceptible to cleavage in the reducing intracellular environment.[1]

This guide provides a comprehensive overview of the solubility characteristics, physicochemical properties, and key application protocols for this compound.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This information is critical for calculating molar concentrations, planning conjugation reactions, and performing analytical characterization.

| Property | Value | Source(s) |

| Chemical Name | Acid-PEG6-SS-PEG6-acid | BroadPharm |

| Synonyms | This compound | - |

| CAS Number | 2055014-97-4 | BroadPharm |

| Molecular Formula | C₃₀H₅₈O₁₆S₂ | BroadPharm |

| Molecular Weight | 738.9 g/mol | BroadPharm |

| Appearance | White to off-white solid or viscous oil | General |

| Purity | Typically >95% | BroadPharm |

| Storage | -20°C, desiccated | BroadPharm |

Solubility Characteristics

Quantitative solubility data for this compound in specific solvents is not extensively published. A safety data sheet for the compound explicitly states "No data" for water solubility.[2] However, based on its structure and the general properties of PEGylated molecules, a qualitative assessment of its solubility can be made.

| Solvent | Expected Solubility | Rationale |

| Aqueous Buffers (e.g., PBS) | High | The presence of two hydrophilic PEG6 chains is designed to impart excellent water solubility. The ethylene (B1197577) oxide units form hydrogen bonds with water, creating a hydration shell that facilitates dissolution.[3][] |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, including PEGylated molecules. |

| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a polar aprotic solvent widely used for dissolving PEG linkers and other organic molecules for conjugation reactions. |

| Alcohols (e.g., Ethanol, Methanol) | Moderate to High | Short-chain alcohols are generally good solvents for PEGylated compounds. |

| Dichloromethane (DCM) | Moderate | While less polar than DMSO or DMF, DCM can often dissolve PEG linkers, particularly those with shorter chain lengths. |

Note: Solubility can be influenced by pH, ionic strength, and temperature. For applications requiring high concentrations, it is imperative to determine the empirical solubility under the specific experimental conditions.

Experimental Protocols

The following are detailed, generalized protocols for the key applications of this compound. Optimization is recommended for specific molecules and experimental systems.

Protocol for Conjugation to an Amine-Containing Molecule via EDC/NHS Chemistry

This two-step protocol describes the activation of the terminal carboxylic acids of this compound and subsequent conjugation to a primary amine on a target molecule (e.g., protein, peptide, or nanoparticle).

Materials:

-

This compound

-

Amine-containing target molecule

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Ethanolamine

-

Anhydrous DMSO or DMF

-

Desalting column or dialysis cassette for purification

Procedure:

-

Reagent Preparation:

-

Prepare all buffers and allow them to equilibrate to room temperature.

-

Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO.

-

Immediately before use, prepare 100 mM stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or anhydrous DMSO.

-

-

Activation of this compound:

-

Dissolve this compound in Activation Buffer to a final concentration of 10 mM.

-

Add EDC to a final concentration of 20 mM and NHS (or Sulfo-NHS) to a final concentration of 50 mM. (Note: A 2- to 5-fold molar excess of EDC/NHS over the carboxylic acid groups is a common starting point).

-

Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

-

-

Conjugation to Target Molecule:

-

Dissolve the amine-containing target molecule in Coupling Buffer.

-

Add the activated this compound solution to the target molecule solution. A 10- to 20-fold molar excess of the linker relative to the target molecule is a typical starting point for optimization.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

-

-

Quenching and Purification:

-

Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. This will hydrolyze any unreacted NHS esters and cap unreacted linker molecules. Incubate for 15 minutes.

-

Purify the resulting conjugate from excess linker and reaction byproducts using a desalting column, dialysis, or size-exclusion chromatography (SEC), depending on the nature of the target molecule.

-

Protocol for Reductive Cleavage of the Disulfide Bond

This protocol describes the cleavage of the disulfide bond within the this compound linker to release the conjugated molecules. This is typically performed to release a drug from an antibody-drug conjugate (ADC) within the reducing environment of a cell.

Materials:

-

Purified conjugate containing the this compound linker

-

Reaction Buffer: PBS, pH 7.4

-

Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), or Glutathione (GSH) for mimicking intracellular conditions.

-

Analytical system (e.g., HPLC, SDS-PAGE) to monitor cleavage.

Procedure:

-

Reagent Preparation:

-

Dissolve the purified conjugate in Reaction Buffer to a known concentration (e.g., 1 mg/mL).

-

Prepare a fresh stock solution of the chosen reducing agent (e.g., 1 M DTT in water, or 100 mM GSH in PBS).

-

-

Cleavage Reaction:

-

Add the reducing agent to the conjugate solution. The final concentration will depend on the desired cleavage rate and the specific agent:

-

For DTT/TCEP: A final concentration of 10-50 mM is typically sufficient for rapid and complete cleavage.

-

For GSH: A final concentration of 1-10 mM can be used to simulate intracellular reducing conditions.

-

-

Incubate the reaction at 37°C.

-

-

Monitoring and Analysis:

-

At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw aliquots of the reaction mixture.

-

Analyze the aliquots by a suitable method to monitor the disappearance of the intact conjugate and the appearance of the cleaved products.

-

SDS-PAGE (for protein conjugates): Under non-reducing conditions, the intact conjugate will show a specific molecular weight. After cleavage, the protein will revert to its original molecular weight.

-

Reversed-Phase HPLC: This can be used to separate the intact conjugate from the cleaved fragments, allowing for quantification over time.

-

-

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for using this compound as a cleavable linker in a bioconjugation application, from activation to release of the payload.

Caption: General workflow for bioconjugation and cleavage using this compound.

Disulfide Cleavage Signaling Pathway

This diagram illustrates the chemical reaction at the core of the linker's function: the reductive cleavage of the disulfide bond by a reducing agent such as DTT.

Caption: Reductive cleavage of the disulfide bond by Dithiothreitol (DTT).

References

An In-Depth Technical Guide to the Theoretical Applications of PEGylated Disulfide Linkers in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conjugation of therapeutic agents to carrier molecules via stimuli-responsive linkers represents a significant advancement in targeted drug delivery. Among these, PEGylated disulfide linkers have emerged as a highly promising platform, particularly in oncology. This technical guide delves into the core principles, theoretical applications, and practical considerations of utilizing PEGylated disulfide linkers for the development of intelligent drug delivery systems. By leveraging the unique redox potential of the tumor microenvironment, these linkers facilitate site-specific drug release, enhancing therapeutic efficacy while minimizing systemic toxicity. This document provides a comprehensive overview of the synthesis, characterization, and evaluation of these systems, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Introduction: The Rationale for PEGylated Disulfide Linkers

The therapeutic window of many potent cytotoxic agents is limited by their non-specific distribution and subsequent damage to healthy tissues. An ideal drug delivery system should transport the therapeutic payload exclusively to the target site and release it in a controlled manner. PEGylated disulfide linkers address this challenge through a dual-action mechanism:

-

Polyethylene Glycol (PEG) Shielding: The PEG component imparts several advantageous properties to the drug conjugate. It creates a hydrophilic shell that increases the solubility of hydrophobic drugs, prolongs circulation half-life by evading the reticuloendothelial system, and reduces immunogenicity. This "stealth" effect allows the conjugate to accumulate preferentially in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.

-

Redox-Responsive Disulfide Linkage: The disulfide bond (-S-S-) serves as a stable covalent linker under normal physiological conditions, where the concentration of reducing agents like glutathione (B108866) (GSH) is low (approximately 2-10 µM in plasma).[1] However, the intracellular environment, particularly within tumor cells, exhibits a significantly higher GSH concentration (approximately 2-10 mM).[1] This steep redox gradient provides a highly specific trigger for the cleavage of the disulfide bond, leading to the release of the conjugated drug precisely at the target site.

This guide will explore the theoretical underpinnings and practical applications of this innovative drug delivery strategy.

Core Applications in Drug Delivery

The primary application of PEGylated disulfide linkers lies in the development of stimuli-responsive drug delivery systems, predominantly for cancer therapy.

Redox-Responsive Drug Release in Oncology

The elevated GSH concentration in tumor cells is a hallmark of cancer, driven by the need to combat oxidative stress associated with rapid proliferation. PEGylated disulfide linkers exploit this biochemical anomaly to achieve targeted drug release. Upon internalization into a cancer cell, the disulfide bond is rapidly reduced by GSH, breaking the linker and liberating the active drug. This intracellular release mechanism enhances the cytotoxic effect on cancer cells while sparing healthy cells with normal GSH levels. Doxorubicin (DOX) is a widely studied anticancer drug that has been successfully conjugated using this technology, demonstrating improved therapeutic outcomes in preclinical models.[2][3]

dot

Caption: Signaling pathway of a PEG-SS-Drug conjugate from circulation to apoptosis.

Overcoming Multidrug Resistance

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp) that actively remove drugs from the cell. By encapsulating the drug within a PEGylated nanoparticle or as a prodrug conjugate, the drug is not immediately recognized by these efflux pumps. The conjugate is internalized, and the drug is released intracellularly, bypassing the P-gp-mediated efflux and restoring sensitivity to the chemotherapeutic agent.

Quantitative Data Summary

The following tables summarize key quantitative parameters for various PEGylated disulfide linker-based drug delivery systems, providing a comparative overview of their performance.

Table 1: Drug Loading Content (DLC) and Encapsulation Efficiency (EE)

| Drug Carrier System | Therapeutic Agent | DLC (wt%) | EE (%) | Reference |

| mPEG-b-(PLL-co-PLY) Nanoparticles | Doxorubicin | High (not specified) | - | [3] |

| PEG-SS-PCL Micelles | Docetaxel (B913) | - | - | [4] |

| MPEG-SS-PCPT Nanoparticles | Camptothecin (B557342) | ~25 | - | [5][6] |

| HA/TPE-CS-SS-PTX Nanoparticles | Paclitaxel (B517696) | 29.32 | - | [7] |

| Mesoporous Carbon Nanoparticles | Doxorubicin | 52.3 - 59.7 | 93.4 | [8] |

| PLGA-co-PEG Nanoparticles | Doxorubicin | 2.6 - 2.9 | Low (not specified) | [9] |

Table 2: In Vitro Drug Release under Redox Stimulus

| Drug Carrier System | Therapeutic Agent | Release Condition | Cumulative Release (%) | Time (h) | Reference |

| PEG-SS-DOX Micelles | Doxorubicin | 10 mM DTT | 86.9 | 24 | [10] |

| HA/TPE-CS-SS-PTX Nanoparticles | Paclitaxel | 10 mM GSH | ~80.35 | 24 | [7] |

| MPEG-SS-PCPT Nanoparticles | Camptothecin | 10 mM GSH | ~2-fold higher than control | - | [5] |

| GPUs | Cisplatin | 10 mM GSH | ~100 | 24 | [1] |

Table 3: In Vitro Cytotoxicity (IC50 Values)

| Drug Formulation | Cell Line | IC50 (µM) | Reference |

| Free Doxorubicin | HeLa | ~0.1 - 1.0 | [11] |

| Free Doxorubicin | A549 | ~0.5 - 5.0 | [11] |

| Free Doxorubicin | MCF-7 | ~0.1 - 2.0 | [11] |

| Dox-conjugated PEGylated Particles | HeLa | 0.8 | [12] |

| Free Doxorubicin | HeLa | 0.1 | [12] |

Detailed Experimental Protocols

This section provides generalized, step-by-step methodologies for the synthesis, characterization, and evaluation of PEGylated disulfide-linked drug delivery systems. These protocols are synthesized from multiple sources and should be adapted and optimized for specific applications.

Synthesis of PEG-SS-Drug Conjugate (Example: PEG-SS-DOX)

dot

Caption: Experimental workflow for the synthesis of PEG-SS-DOX nanoparticles.

Materials:

-

Poly(ethylene glycol) methyl ether (PEG-OH)

-

3,3'-Dithiodipropionic acid

-

Doxorubicin hydrochloride (DOX·HCl)

-

Triethylamine (TEA)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Dialysis membrane (MWCO 1 kDa)

Procedure:

Step 1: Synthesis of PEG-SS-COOH Polymer [13]

-

Dissolve PEG-OH and 3,3'-dithiodipropionic acid in anhydrous DMF.

-

Add DCC and DMAP to the solution and stir under a nitrogen atmosphere at room temperature for 24 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Precipitate the product by adding the filtrate to cold diethyl ether.

-

Collect the precipitate by centrifugation and dry under vacuum to obtain PEG-SS-COOH.

-

Characterize the product using ¹H NMR spectroscopy.

Step 2: Conjugation of Doxorubicin to PEG-SS-COOH [2]

-

Dissolve PEG-SS-COOH, DOX·HCl, and TEA in anhydrous DMF.

-

Stir the reaction mixture under a nitrogen atmosphere at room temperature for 24 hours.

-

Resolve the crude product in DCM and wash sequentially with 2 M HCl aqueous solution, saturated NaCl aqueous solution, and deionized water.

-

Dry the organic phase over anhydrous MgSO₄.

-

Precipitate the final product, PEG-SS-DOX, by adding to diethyl ether.

-

Characterize the conjugate using ¹H NMR and UV-Vis spectroscopy.

Step 3: Preparation of PEG-SS-DOX Nanoparticles via Self-Assembly [2]

-

Dissolve the PEG-SS-DOX conjugate in DMF.

-

Add deionized water dropwise to the solution under stirring using a syringe pump.

-

Continue stirring for several hours to allow for the self-assembly of nanoparticles.

Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE)

-

Lyophilize a known amount of the nanoparticle dispersion to obtain the total weight of the nanoparticles.

-

Dissolve the lyophilized nanoparticles in a suitable organic solvent (e.g., DMF or DMSO) to release the encapsulated drug.

-

Quantify the amount of drug using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), by comparing against a standard curve of the free drug.[17][18][19]

-

Calculate DLC and EE using the following formulas:

-

DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

-

EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

-

In Vitro Glutathione-Triggered Drug Release Assay

-

Disperse the drug-loaded nanoparticles in phosphate-buffered saline (PBS, pH 7.4).

-

Transfer the nanoparticle dispersion into a dialysis bag (MWCO appropriate for the drug).

-

Immerse the dialysis bag in a release medium (PBS, pH 7.4) with and without a reducing agent (e.g., 10 mM dithiothreitol (B142953) (DTT) or 10 mM GSH) to simulate the intracellular reducing environment.

-

Maintain the setup at 37°C with gentle shaking.

-

At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

-

Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Plot the cumulative drug release as a function of time.

Cellular Uptake and Cytotoxicity Assay (MTT Assay)

-

Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the free drug, drug-loaded nanoparticles, and empty nanoparticles (as a control) for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, remove the treatment medium and add MTT solution to each well.

-

Incubate for a few hours to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

In Vivo Antitumor Efficacy Study

-

Establish a tumor xenograft model by subcutaneously injecting cancer cells into immunocompromised mice (e.g., nude mice).

-

When the tumors reach a palpable size, randomly divide the mice into treatment groups (e.g., saline control, free drug, drug-loaded nanoparticles).

-

Administer the treatments intravenously via the tail vein at a predetermined dosing schedule.

-

Monitor tumor volume and body weight of the mice regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histological examination).

-

Plot the tumor growth curves and analyze the data for statistical significance to evaluate the antitumor efficacy of the different formulations.

Conclusion and Future Perspectives

PEGylated disulfide linkers offer a robust and versatile platform for the development of redox-responsive drug delivery systems. The theoretical principles underpinning their application are well-established, and a growing body of preclinical data supports their potential to improve the therapeutic index of various anticancer agents. The ability to achieve site-specific drug release in response to the unique tumor microenvironment addresses a critical challenge in cancer chemotherapy.

Future research in this area will likely focus on:

-

Multi-stimuli responsive systems: Combining redox sensitivity with other triggers such as pH or enzymes to further enhance targeting specificity.

-

Novel drug conjugates: Expanding the application of this technology to a wider range of therapeutic agents, including biologics and nucleic acids.

-

Advanced characterization techniques: Developing more sophisticated methods to visualize and quantify drug release in real-time at the subcellular level.

-

Clinical translation: Moving promising preclinical candidates into clinical trials to validate their safety and efficacy in human patients.

The continued innovation in the design and application of PEGylated disulfide linkers holds great promise for the future of targeted cancer therapy.

References

- 1. Glutathione-responsive biodegradable polyurethane nanoparticles for lung cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | PEGylated Doxorubicin Prodrug-Forming Reduction-Sensitive Micelles With High Drug Loading and Improved Anticancer Therapy [frontiersin.org]

- 3. Disulfide-cross-linked PEG-block-polypeptide nanoparticles with high drug loading content as glutathione-triggered anticancer drug nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Redox-sensitive micelles assembled from amphiphilic mPEG-PCL-SS-DTX conjugates for the delivery of docetaxel [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preparation of a camptothecin prodrug with glutathione-responsive disulfide linker for anticancer drug delivery [dr.ntu.edu.sg]

- 7. Construction of glutathione-responsive paclitaxel prodrug nanoparticles for image-guided targeted delivery and breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impact of PEG Content on Doxorubicin Release from PLGA-co-PEG Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PEGylated Doxorubicin Prodrug-Forming Reduction-Sensitive Micelles With High Drug Loading and Improved Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. GCRIS [gcris.iyte.edu.tr]

- 13. clausiuspress.com [clausiuspress.com]

- 14. Preparation and Optimization of PEGylated Nano Graphene Oxide-Based Delivery System for Drugs with Different Molecular Structures Using Design of Experiment (DoE) [mdpi.com]

- 15. ドラッグデリバリー研究における基礎知識 [sigmaaldrich.com]

- 16. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tips.sums.ac.ir [tips.sums.ac.ir]

- 18. A Simple and Sensitive HPLC Method for Fluorescence Quantitation of Doxorubicin in Micro-volume Plasma: Applications to Pharmacokinetic Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. FZD7-Targeted Nanoparticles to Enhance Doxorubicin Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Downregulation of Tumor Growth and Invasion by Redox-Active Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Technical Guide: Bis-(PEG6-acid)-SS (Acid-PEG6-SS-PEG6-acid)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bis-(PEG6-acid)-SS, a homobifunctional and cleavable crosslinker pivotal in the field of bioconjugation and drug delivery. Given the common industry nomenclature, this compound is formally identified as Acid-PEG6-SS-PEG6-acid . This guide will cover its chemical properties, detailed experimental protocols for its use, and its primary applications, with a focus on the development of Antibody-Drug Conjugates (ADCs).

Core Compound Identification and Properties

The compound referred to as this compound is chemically structured as two polyethylene (B3416737) glycol (PEG) chains of six repeating units, each terminating in a carboxylic acid, and linked together by a central disulfide bond. This structure imparts specific functionalities crucial for its role as a linker.

| Property | Value | Source(s) |

| Chemical Name | Acid-PEG6-SS-PEG6-acid | |

| CAS Number | 2055014-97-4 | [1] |

| Molecular Formula | C30H58O16S2 | |

| Molecular Weight | 738.9 g/mol | [1] |

| Appearance | Varies (consult supplier data) | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in DMF and DMSO. Miscible with water. | [2] |

| Storage Conditions | Store at -20°C, desiccated. |

Note: Solubility in aqueous buffers may vary depending on pH and concentration.

The key features of Acid-PEG6-SS-PEG6-acid are its homobifunctionality, conferred by the two terminal carboxylic acid groups, and the cleavable disulfide bond. The PEG6 spacers enhance the solubility of the linker and the resulting conjugate in aqueous media, which is highly beneficial for biological applications.[1]

Mechanism of Action and Applications

Acid-PEG6-SS-PEG6-acid serves as a bridge to connect two molecules, typically a targeting moiety (like an antibody) and a payload (like a cytotoxic drug). Its mechanism of action is twofold:

-

Amide Bond Formation: The terminal carboxylic acid groups can be activated to react with primary amines on a target molecule, forming stable amide bonds. This is the basis for its use in conjugating to proteins and other biomolecules.

-

Disulfide Bond Cleavage: The central disulfide bond is stable in the extracellular environment but can be readily cleaved by reducing agents. This feature is exploited for controlled drug release within the reducing environment of the cell's cytoplasm, where the concentration of glutathione (B108866) is significantly higher than in the bloodstream.[3][]

This dual functionality makes Acid-PEG6-SS-PEG6-acid a valuable tool in the development of:

-

Antibody-Drug Conjugates (ADCs): This is the primary application, where the linker connects a potent drug to a monoclonal antibody, enabling targeted delivery to cancer cells.[]

-

PROTACs (Proteolysis Targeting Chimeras): The linker can be used to synthesize PROTACs, which are molecules designed to induce the degradation of specific proteins.

-

Surface Modification: It can be used to functionalize surfaces for various biomedical applications.

Experimental Protocols

Amide Bond Formation via EDC/NHS Coupling

This protocol describes the activation of the carboxylic acid groups of Acid-PEG6-SS-PEG6-acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for subsequent reaction with a primary amine-containing molecule (e.g., an antibody).

Materials:

-

Acid-PEG6-SS-PEG6-acid

-

EDC (FW: 191.70)

-

NHS (FW: 115.09)

-

Amine-containing molecule (e.g., antibody)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Desalting column

Procedure:

-

Preparation of Reagents:

-

Allow all reagents to come to room temperature before use.

-

Prepare a stock solution of Acid-PEG6-SS-PEG6-acid in anhydrous DMF or DMSO (e.g., 10 mg/mL).

-

Prepare a stock solution of the amine-containing molecule in the appropriate buffer.

-

-

Activation of Carboxylic Acids:

-

Dissolve Acid-PEG6-SS-PEG6-acid in Activation Buffer.

-

Add a 2 to 10-fold molar excess of EDC and NHS to the linker solution.

-

Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate. The activation reaction is most efficient at pH 4.5-7.2.[5]

-

-

Conjugation to the Amine-Containing Molecule:

-

Immediately add the activated linker solution to the solution of the amine-containing molecule. The reaction of the NHS-ester with primary amines is most efficient at pH 7-8.[5]

-

Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS-esters.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

-

Disulfide Bond Cleavage

This protocol describes the cleavage of the disulfide bond in a conjugate containing the Acid-PEG6-SS-PEG6-acid linker using Dithiothreitol (DTT).

Materials:

-

Disulfide-linked conjugate

-

Dithiothreitol (DTT)

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of DTT in the Reaction Buffer (e.g., 1 M).

-

-

Reduction Reaction:

-

Dissolve the disulfide-linked conjugate in the Reaction Buffer.

-

Add DTT to the conjugate solution to a final concentration of 10-20 mM.

-

Incubate the reaction at 37°C for 30 minutes to 1 hour.

-

-

Purification (Optional):

-

If necessary, remove DTT and the cleaved linker fragments from the protein of interest using a desalting column.

-

Visualizations

General Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The following diagram illustrates a typical workflow for the synthesis of an ADC using Acid-PEG6-SS-PEG6-acid as the linker.

Caption: Workflow for ADC synthesis using Acid-PEG6-SS-PEG6-acid.

Mechanism of Intracellular Drug Release

This diagram illustrates the cleavage of the disulfide bond within the reducing environment of a target cell, leading to the release of the drug payload.

References

The Strategic Utility of Terminal Carboxylic Acids in Linker Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern therapeutics, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker moiety plays a pivotal role that extends far beyond simply connecting two molecular entities. The rational design of these linkers is paramount to the overall efficacy, stability, and safety of the therapeutic agent. Among the various functional groups employed in linker design, the terminal carboxylic acid stands out for its versatile utility and profound impact on the linker's properties and function. This technical guide provides a comprehensive exploration of the utility of terminal carboxylic acids in linkers, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and workflows.

The Multifaceted Role of Terminal Carboxylic Acids in Linkers

The terminal carboxylic acid group is a cornerstone in the design and synthesis of complex biomolecular conjugates. Its utility can be broadly categorized into three key areas: as a versatile chemical handle for conjugation, as a modulator of physicochemical properties, and, in specific contexts, as a direct interacting moiety or "warhead."

A Versatile Handle for Bioconjugation

The most prominent role of a terminal carboxylic acid is to serve as a reactive handle for covalent linkage to other molecules, most commonly through the formation of a stable amide bond with a primary or secondary amine. This is a fundamental reaction in the construction of ADCs and PROTACs, where the linker needs to be attached to an antibody or a protein-binding ligand.

The activation of the carboxylic acid, typically with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS), generates a highly reactive NHS ester. This intermediate readily reacts with amine groups on proteins, such as the lysine (B10760008) residues on an antibody, to form a stable amide linkage. This strategy is widely employed due to its efficiency and the stability of the resulting bond under physiological conditions.

Modulation of Physicochemical Properties

The presence of a terminal carboxylic acid can significantly influence the overall physicochemical properties of the linker and, by extension, the entire conjugate.

-

Solubility: The carboxylate group, being ionizable at physiological pH, can enhance the aqueous solubility of the linker and the conjugate. This is particularly advantageous for large, often hydrophobic molecules like PROTACs, where poor solubility can hinder their development.

-

Cell Permeability: The impact of a terminal carboxylate on cell permeability is context-dependent. While the negative charge can hinder passive diffusion across the cell membrane, in some cases, it can reduce efflux by P-glycoprotein (P-gp), a transporter often responsible for drug resistance. For ADCs, which are internalized via receptor-mediated endocytosis, the linker's permeability is less of a concern once the ADC is inside the cell. However, for the released payload, a terminal carboxylate can render it less membrane-permeable, which can be advantageous in reducing off-target toxicity. For instance, the MMAF payload, with its C-terminal carboxylic acid, is less able to cross cell membranes compared to MMAE, leading to lower systemic toxicity.[1]

-

Pharmacokinetics: The overall charge and polarity of the linker can influence the pharmacokinetic profile of the conjugate, affecting its distribution, metabolism, and excretion.

Covalent Engagement and Direct Interactions

In a more specialized role, the carboxylic acid moiety can act as a "warhead" to form covalent bonds with specific amino acid residues on a target protein. While less common than its role as a conjugation handle, isoxazolium salts have been developed as warheads to selectively target carboxylic acids within the proteome, paving the way for novel covalent inhibitors.[2][3]

Quantitative Insights into Linker Performance

The choice of linker, including the presence and positioning of functional groups like carboxylic acids, has a quantifiable impact on the performance of therapeutic conjugates. The following tables summarize key quantitative data from various studies.

Impact of Linker Composition on PROTAC Degradation Efficiency

The length and composition of the linker in a PROTAC are critical for inducing an optimal conformation for the formation of a stable ternary complex between the target protein and the E3 ligase, which in turn dictates the degradation efficiency.

| Target Protein | E3 Ligase Ligand | Linker Type and Length | DC50 (nM) | Dmax (%) | Reference |

| TBK1 | Pomalidomide | Alkyl/ether, 12 atoms | Submicromolar | >90% | [4] |

| TBK1 | Pomalidomide | Alkyl/ether, 21 atoms | 3 | 96 | [4] |

| TBK1 | Pomalidomide | Alkyl/ether, 29 atoms | 292 | 76 | [4] |

| BTK | Pomalidomide | PEG, <11 atoms | Decreased efficacy | - | [5] |

| BTK | Pomalidomide | PEG, ≥ 4 units | 1-40 | - | [4] |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

These data highlight that an optimal linker length exists for maximal degradation, and linkers that are too short or too long can be detrimental to PROTAC efficacy. While not directly isolating the effect of a terminal carboxylic acid, these studies often utilize linkers synthesized with terminal carboxylic acids as attachment points for the protein-targeting ligand.

Stability of ADC Linkers in Plasma

The stability of the linker in systemic circulation is a critical attribute for ADCs to prevent premature release of the cytotoxic payload.

| Linker Type | Payload | Plasma Half-life (t1/2) | Reference |

| Hydrazone | Calicheamicin | 1.5-2% release/day | |

| Phenylketone-derived hydrazone | - | 2 days (human/mouse plasma) | |

| Carbonate (in Sacituzumab govitecan) | SN-38 | 36 hours | [6] |

| Silyl ether | MMAE | > 7 days (human plasma) | [6] |

| Val-Cit dipeptide | MMAE | 230 days (human plasma) | |

| Phe-Lys dipeptide | MMAE | 30 days (human plasma) | |

| Sulfatase-cleavable | - | > 7 days (mouse plasma) | [6] |

Many of these linkers are attached to the payload or the antibody via chemistry that involves a carboxylic acid functional group on one of the components. The data illustrates the wide range of stabilities that can be achieved with different linker chemistries.

Key Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of linkers containing terminal carboxylic acids.

Protocol for EDC/NHS Coupling of a Carboxylic Acid-Containing Linker to an Antibody

This protocol describes the covalent conjugation of a linker with a terminal carboxylic acid to the lysine residues of a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Carboxylic acid-terminated linker

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 50 mM MES, pH 6.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Desalting column

Procedure:

-

Antibody Preparation: Prepare the mAb solution at a concentration of 2-10 mg/mL in PBS.

-

Linker Activation:

-

Dissolve the carboxylic acid-terminated linker, EDC, and Sulfo-NHS in the Activation Buffer. A molar excess of EDC and Sulfo-NHS over the linker is typically used (e.g., 1.5 to 5-fold).

-

Incubate the mixture for 15-30 minutes at room temperature to generate the NHS-activated linker.

-

-

Conjugation:

-

Add the NHS-activated linker solution to the antibody solution. The molar ratio of linker to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).

-